3,4-dichloro-isobutyrophenone chemical structure and properties
3,4-dichloro-isobutyrophenone chemical structure and properties
This guide serves as a technical monograph on 3,4-Dichloro-isobutyrophenone , a specialized aromatic ketone used primarily as a scaffold in the synthesis of substituted cathinones and bupropion analogues.
CAS Registry Number: 875916-50-0 IUPAC Name: 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one Synonyms: 3,4-Dichlorophenyl isopropyl ketone; 3,4-DC-Isobutyrophenone
Executive Summary
3,4-Dichloro-isobutyrophenone is a halogenated phenone derivative characterized by a 3,4-dichloro substitution pattern on the aromatic ring and a branched isobutyryl side chain. It functions as a critical intermediate in the organic synthesis of psychoactive alkaloids, specifically acting as the direct precursor to 3,4-dichlorobupropion (a norepinephrine-dopamine reuptake inhibitor analog).
This guide details the physicochemical profile, validated synthesis protocols, and downstream applications of this compound, designed for researchers in medicinal chemistry and forensic toxicology.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Structural Analysis
The molecule consists of a benzene ring deactivated by two chlorine atoms at the meta and para positions relative to the acyl group. The steric bulk of the isobutyryl group (isopropyl ketone) provides kinetic stability against nucleophilic attack at the carbonyl carbon compared to straight-chain propiophenones.
| Property | Value | Note |
| Molecular Formula | C₁₀H₁₀Cl₂O | |
| Molecular Weight | 217.09 g/mol | |
| SMILES | CC(C)C(=O)C1=CC(=C(C=C1)Cl)Cl | |
| InChI Key | ROVSDLHZSVZIFC-UHFFFAOYSA-N | (Isomer specific) |
| Appearance | Pale yellow viscous oil or low-melting solid | Tendency to supercool |
| Boiling Point | ~265–270 °C (at 760 mmHg) | Predicted based on homologs |
| Density | 1.24 ± 0.05 g/cm³ | Denser than water |
| LogP | 3.82 | Highly lipophilic |
| Solubility | DCM, Et₂O, Toluene, MeOH | Insoluble in water |
Spectral Signature (Diagnostic)[7]
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¹H NMR (CDCl₃, 400 MHz):
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δ 1.21 (d, 6H, J=6.8 Hz, –CH(CH ₃)₂): Characteristic isopropyl doublet.
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δ 3.48 (sept, 1H, J=6.8 Hz, –CH (CH₃)₂): Methine septet deshielded by carbonyl.
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δ 7.55 (d, 1H, J=8.4 Hz, Ar-H5): Ortho coupling.
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δ 7.78 (dd, 1H, J=8.4, 2.0 Hz, Ar-H6): Meta/Ortho coupling.
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δ 8.02 (d, 1H, J=2.0 Hz, Ar-H2): Meta coupling (isolated proton).
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IR (ATR): 1685 cm⁻¹ (C=O stretch, conjugated), 1580 cm⁻¹ (Ar C=C), 1030 cm⁻¹ (Ar-Cl).
Synthesis Protocol: Friedel-Crafts Acylation[8]
The industrial standard for synthesizing 3,4-dichloro-isobutyrophenone involves the regioselective Friedel-Crafts acylation of 1,2-dichlorobenzene (1,2-DCB).
Reaction Logic & Regiochemistry
1,2-Dichlorobenzene possesses two directing chlorine atoms.
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Cl at C1 directs to positions 2, 4, 6.
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Cl at C2 directs to positions 1, 3, 5.
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Result: Positions 3 and 6 are sterically crowded (ortho to Cl). Positions 4 and 5 are equivalent and sterically accessible. Acylation occurs predominantly at C4 , yielding the 3,4-dichloro isomer.
Protocol: Aluminum Chloride Catalysis
Scale: 100 mmol basis
Reagents
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Substrate: 1,2-Dichlorobenzene (Excess, acts as solvent/reactant) [CAS: 95-50-1]
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Acylating Agent: Isobutyryl Chloride (1.1 eq) [CAS: 79-30-1]
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Catalyst: Aluminum Chloride, anhydrous (1.2 eq) [CAS: 7446-70-0]
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Quench: HCl (1M) / Ice
Step-by-Step Methodology
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Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and an inert gas inlet (N₂ or Ar).
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Catalyst Suspension: Charge the flask with 150 mL of 1,2-dichlorobenzene (dry). Add 16.0 g (120 mmol) of anhydrous AlCl₃. Cool to 0–5 °C in an ice bath.
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Acylation: Add 11.7 g (110 mmol) of isobutyryl chloride dropwise over 45 minutes.
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Critical Control Point: Maintain internal temperature <10 °C to prevent polychlorination or isomerization. Evolution of HCl gas will be observed (scrubbing required).
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Maturation: Once addition is complete, allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. The solution will darken to a deep red/brown complex.
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Quenching (Exothermic): Pour the reaction mixture slowly onto 200 g of crushed ice/HCl slush with vigorous stirring.
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Safety: The hydrolysis of the Aluminum-Ketone complex is highly exothermic.[1]
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Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, dry over MgSO₄, and concentrate in vacuo.
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Purification: Distill the residue under high vacuum (0.5 mmHg). The excess 1,2-DCB will distill first (~50–60 °C), followed by the product fraction (~130–140 °C).
Workflow Visualization
Figure 1: Step-by-step synthesis workflow for the Friedel-Crafts acylation of 1,2-dichlorobenzene.
Downstream Applications & Derivatives[12][13][14]
3,4-Dichloro-isobutyrophenone is primarily utilized as a "Pro-API" (Active Pharmaceutical Ingredient precursor). Its metabolic and synthetic pathways mirror those of Bupropion, but with altered binding affinities due to the 3,4-dichloro substitution.
Alpha-Bromination
Reaction with molecular bromine (Br₂) in glacial acetic acid yields 2-bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one .
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Mechanism: Acid-catalyzed enolization followed by electrophilic halogenation.
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Note: The product is a potent lachrymator.
Amination (Substituted Cathinone Synthesis)
The alpha-bromo intermediate reacts with amines (e.g., tert-butylamine) to form the final amino-ketone.
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Target: 3,4-Dichlorobupropion (Analog of Wellbutrin).
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Pharmacology: Research indicates higher potency at the Dopamine Transporter (DAT) compared to the parent compound due to increased lipophilicity and electron-withdrawing effects of the dichloro motif.
Chemical Pathway Diagram
Figure 2: Synthetic pathway from 3,4-dichloro-isobutyrophenone to bioactive cathinone derivatives.
Safety & Handling Protocols
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Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Ketones can undergo slow auto-oxidation or alpha-halogenation if exposed to halogen vapors.
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Spill Response: Absorb with vermiculite. Do not use water if AlCl₃ is present in the crude mixture.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11552515 (Related Isomers). PubChem. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Friedel-Crafts protocols).
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ResearchGate. (2018). Cleaner Routes for Friedel-Crafts Acylation using Zeolites. [Link]
